molecular formula C17H26N2 B2522762 N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine CAS No. 1178430-54-0

N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine

Cat. No. B2522762
CAS RN: 1178430-54-0
M. Wt: 258.409
InChI Key: KZPYXOCQAUHWQD-UHFFFAOYSA-N
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Description

N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine is a compound with the molecular formula C17H26N2 and a molecular weight of 258.40 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine is characterized by a pyrrolidine ring and a cycloheptanamine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and can lead to a variety of bioactive molecules . The pyrrolidine ring can be functionalized or constructed from different precursors, leading to compounds with different biological profiles .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. Its saturated scaffold is valued for efficient pharmacophore space exploration due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage through "pseudorotation". This review details bioactive molecules with pyrrolidine rings showing target selectivity, including derivatives such as pyrrolizines and pyrrolidine-2-one. The structural analysis demonstrates how steric factors and the stereogenicity of carbons in pyrrolidine can lead to varied biological profiles, emphasizing the ring's potential for designing new compounds with diverse biological activities (Li Petri et al., 2021).

Pyrrolizidine Alkaloid Biosynthesis and Diversity

Pyrrolizidine alkaloids (PAs), which include structures related to pyrrolidine, play a significant role in the chemical defense mechanism against herbivores in certain plant families. Studies on the evolution of PA biosynthesis using Senecio species identified homospermidine synthase as a crucial enzyme, highlighting the pathway's conservation and the diversity of PAs. This suggests the potential of these compounds in developing natural product-based therapeutics (Langel, Ober, & Pelser, 2011).

Bioactive Pyrrole-based Compounds

Similar to pyrrolidine, pyrrole-based compounds are significant in drug discovery, exhibiting a wide range of biological activities. This review focuses on pyrrole and its derivatives with anticancer, antimicrobial, and antiviral activities from 2015 to 2019. It underscores the pyrrole nucleus's value as a pharmacophore, demonstrating the ongoing interest in exploiting this motif for pharmaceutical applications (Li Petri et al., 2020).

Mechanism of Action

While the specific mechanism of action for N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine is not mentioned in the retrieved papers, compounds with a pyrrolidine ring are known to interact with various biological targets . The spatial orientation of substituents and the stereoisomers can influence the binding mode to proteins, leading to different biological profiles .

Future Directions

The future directions for research on N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine and similar compounds could involve further exploration of the pharmacophore space, investigation of the influence of steric factors on biological activity, and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-(3-pyrrolidin-1-ylphenyl)cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-2-4-9-15(8-3-1)18-16-10-7-11-17(14-16)19-12-5-6-13-19/h7,10-11,14-15,18H,1-6,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPYXOCQAUHWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=CC(=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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